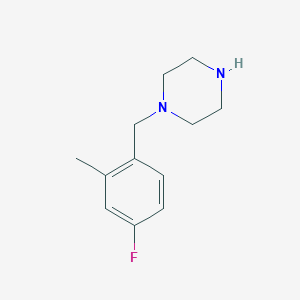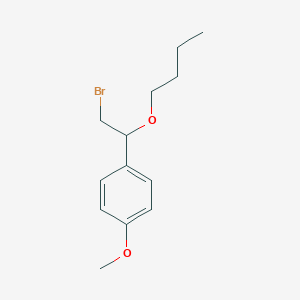
1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, featuring a bromine atom and a butoxyethyl group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene typically involves multi-step reactions. One common method includes the bromination of 1-butoxy-4-methoxybenzene, followed by the introduction of the butoxyethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the butoxyethyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene include:
1-(2-Bromo-1-butoxyethyl)-4-methylbenzene: Differing by a methyl group instead of a methoxy group.
1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene: Featuring a cyclopentyl group instead of a methoxy group.
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene: With an additional bromine atom on the benzene ring.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H19BrO2 |
|---|---|
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
1-(2-bromo-1-butoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-3-4-9-16-13(10-14)11-5-7-12(15-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
WOISIJXJBBPPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CBr)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
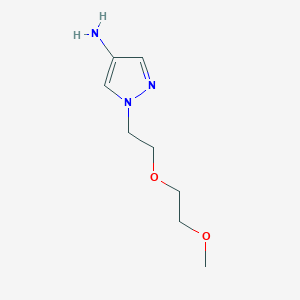
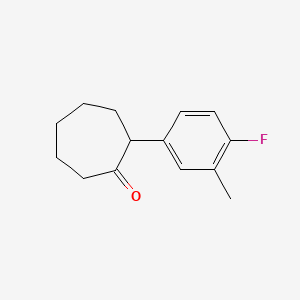
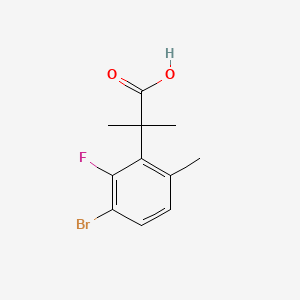

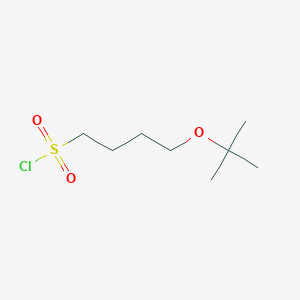
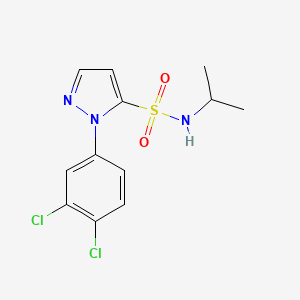
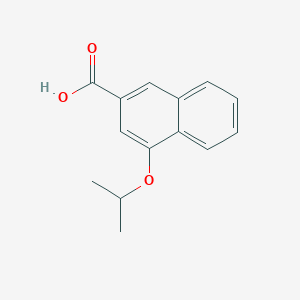
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
